Potassium diethyldithiocarbamate
Overview
Description
Potassium diethyldithiocarbamate is an organosulfur compound widely used in various scientific and industrial applications. It is a salt of diethyldithiocarbamic acid and potassium, known for its strong metal-binding properties. This compound is often utilized as a chelating agent, fungicide, and in the synthesis of other chemical compounds.
Preparation Methods
Potassium diethyldithiocarbamate is typically synthesized by reacting diethylamine with carbon disulfide in the presence of potassium hydroxide. The reaction proceeds as follows:
CS2+HN(C2H5)2+KOH→K(S2CN(C2H5)2)+H2O
This reaction is carried out under alkaline conditions, and the product is usually isolated by crystallization from the reaction mixture. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Potassium diethyldithiocarbamate undergoes various chemical reactions, including:
-
Oxidation: : It can be oxidized to form thiuram disulfides.
2K(S2CN(C2H5)2)+I2→(S2CN(C2H5)2)2+2KI
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Substitution: : It can react with alkyl halides to form S-alkylated products.
K(S2CN(C2H5)2)+R-X→R-S2CN(C2H5)2+KX
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Complexation: : It forms stable complexes with transition metals, such as iron, copper, and zinc.
K(S2CN(C2H5)2)+Mn+→M(S2CN(C2H5)2)n+K+
Scientific Research Applications
Potassium diethyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: It is employed in biochemical studies to inhibit metalloproteases and other enzymes that require metal ions for activity.
Medicine: It has been investigated for its potential use in cancer therapy, as it can chelate metal ions that are essential for tumor growth.
Industry: It is used in the vulcanization of rubber, as a flotation agent in mineral processing, and as a stabilizer in the production of polymers.
Mechanism of Action
The mechanism of action of potassium diethyldithiocarbamate involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. This chelation can lead to the formation of stable metal complexes, which can be studied for their structural and functional properties.
Comparison with Similar Compounds
Potassium diethyldithiocarbamate is similar to other dithiocarbamates, such as sodium diethyldithiocarbamate and zinc diethyldithiocarbamate. it is unique in its potassium salt form, which provides different solubility and reactivity properties. Compared to sodium diethyldithiocarbamate, this compound has a higher solubility in water, making it more suitable for certain applications. Zinc diethyldithiocarbamate, on the other hand, is often used in rubber vulcanization due to its ability to accelerate the cross-linking process.
Similar Compounds
- Sodium diethyldithiocarbamate
- Zinc diethyldithiocarbamate
- Ammonium diethyldithiocarbamate
- Copper diethyldithiocarbamate
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
potassium;N,N-diethylcarbamodithioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.K/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZRVUCVOAUMDT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10KNS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
147-84-2 (Parent) | |
Record name | Ditiocarb potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90958162 | |
Record name | Potassium diethylcarbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3699-30-7 | |
Record name | Ditiocarb potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium diethylcarbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium diethyldithiocarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DITIOCARB POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L64X552R3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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